Diarylanilide Yellow

Catalog No.
S594954
CAS No.
6358-85-6
M.F
C32H26Cl2N6O4
M. Wt
629.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diarylanilide Yellow

CAS Number

6358-85-6

Product Name

Diarylanilide Yellow

IUPAC Name

2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-3-oxo-N-phenylbutanamide

Molecular Formula

C32H26Cl2N6O4

Molecular Weight

629.5 g/mol

InChI

InChI=1S/C32H26Cl2N6O4/c1-19(41)29(31(43)35-23-9-5-3-6-10-23)39-37-27-15-13-21(17-25(27)33)22-14-16-28(26(34)18-22)38-40-30(20(2)42)32(44)36-24-11-7-4-8-12-24/h3-18,29-30H,1-2H3,(H,35,43)(H,36,44)

InChI Key

GNCOVOVCHIHPHP-UHFFFAOYSA-N

SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)Cl)Cl

solubility

less than 1 mg/mL at 72° F (NTP, 1992)

Synonyms

2,2'-((3,3'-Dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-oxo-N-phenyl-butanamide);2,2'-((3,3'-dichloro-4,4'-biphenylylene)diazo)bisacetoanilide;c.i. 21090;c.i. 21100;Pigment Yellow 13;Pigment Yellow 12;Benzidine Yellow 45-2650;Tranzidene Y

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)Cl)Cl

The exact mass of the compound C.I. Pigment Yellow 12 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521237. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PMMA; PA; PC; (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.

Diarylanilide Yellow, chemically known as 4,4'-diaminodiphenylmethane-2,2'-dicarboxylic acid, is a synthetic organic compound classified as an azo dye. Its chemical formula is C32H26Cl2N6O4, and it is primarily recognized for its vibrant yellow hue. This compound is characterized by its stability under normal conditions but can be hazardous when exposed to heat or strong oxidizing agents, leading to the release of toxic fumes such as chlorine and nitrogen oxides . Diarylanilide Yellow is insoluble in water, which limits its applications in aqueous environments but enhances its utility in solid formulations .

Typical of azo dyes. It can undergo oxidation and reduction reactions, particularly in the presence of strong oxidizing agents. The compound is known to react violently with substances like nitric acid, indicating its sensitivity to reactive chemicals . Additionally, when heated to decomposition, it emits hazardous gases, which necessitates careful handling during synthesis and application.

The biological activity of Diarylanilide Yellow has been a subject of research due to concerns regarding its potential carcinogenicity. Studies conducted on Fischer 344 rats and B6C3F1 mice indicated that exposure to this compound could lead to carcinogenic effects . Furthermore, it has been associated with acute and chronic health hazards, emphasizing the need for safety measures when handling this dye in industrial applications.

The synthesis of Diarylanilide Yellow typically involves the reaction of aniline derivatives with diazonium salts. Common methods include:

  • Condensation Reaction: Aniline reacts with a diazonium salt derived from an aromatic amine.
  • Coupling Reaction: The resulting product undergoes coupling with another aromatic compound to form the final azo compound.

These methods are generally conducted under controlled conditions to minimize the risk of hazardous reactions and ensure a high yield of the desired pigment .

Diarylanilide Yellow finds extensive use across various industries due to its vibrant color properties. Key applications include:

  • Textile Industry: Used as a dye for fabrics and textiles.
  • Plastics: Incorporated into plastics for coloration.
  • Coatings: Utilized in paints and coatings for aesthetic purposes.
  • Printing Inks: Employed in inks for printing applications.

Despite its utility, the potential health risks associated with this compound have led to increased scrutiny regarding its use in consumer products .

Research on interaction studies involving Diarylanilide Yellow has focused on its reactivity with biological systems and other chemicals. The compound's interactions with strong oxidizers can lead to hazardous situations, making it crucial to understand these dynamics for safe industrial practices. Moreover, studies have indicated that exposure to this dye may provoke allergic reactions or other adverse health effects in sensitive individuals .

Diarylanilide Yellow shares structural similarities with other azo dyes but possesses unique characteristics that distinguish it from them. Below are some comparable compounds:

Compound NameChemical FormulaUnique Features
Pigment Yellow 12C32H26Cl2N6O4Known for high stability and brightness
Pigment Yellow 13C18H16N4O7SMore soluble in water
Pigment Yellow 14C16H12N4O5SLess toxic than Diarylanilide Yellow
Diarylide Yellow 3C18H16N4O5Different color properties

The uniqueness of Diarylanilide Yellow lies in its specific applications in non-aqueous environments and its distinct color properties compared to similar compounds. Its potential health risks also set it apart from others that may not exhibit such hazardous effects .

Synthetic Routes and Reaction Mechanisms

Diazotization-Coupling Reactions

The synthesis of Diarylanilide Yellow involves a two-stage process: diazotization followed by coupling. The diazotization process begins with the tetrazotization of 3,3'-dichlorobenzidine, which serves as the primary starting material. This reaction is typically carried out in acidic conditions using nitrosyl sulfuric acid as the diazotization agent.

A standard diazotization procedure involves mixing 3,3'-dichlorobenzidine dihydrochloride salt with hydrochloric acid, water, and ice. Sodium nitrite is then added to the mixture, which is maintained at a temperature of approximately 0-5°C for about 60 minutes to ensure complete tetrazotization. The reaction can be represented as follows:

3,3'-dichlorobenzidine + 4HCl + 2NaNO₂ → tetrazotized 3,3'-dichlorobenzidine + 2NaCl + 2H₂O

The precise control of reaction conditions during diazotization is critical, as variations in temperature, pH, and reactant concentrations can significantly affect the quality of the final product. The tetrazotization must be complete before proceeding to the coupling stage to ensure optimal pigment properties.

Acetoacetanilide Coupling Component Interactions

Following diazotization, the tetrazotized 3,3'-dichlorobenzidine undergoes coupling with acetoacetanilide derivatives. The coupling reaction is a key determinant of the final pigment's properties, including its shade, crystallinity, and resistance characteristics.

Various acetoacetanilide coupling components can be employed, each producing pigments with distinct properties:

Coupling ComponentAbbreviationEffect on Pigment Properties
AcetoacetanilideAAAStandard yellow shade
Acetoacet-m-xylidideAAMXGreener shade (used in PY13)
Acetoacet-o-toluidideAAOTModified tinctorial properties
Acetoacet-p-toluidideAAPTEnhanced dispersion
Acetoacet-2,5-dimethoxy-4-chloroanilideAADMCAReddish shade (used in PY83)
Acetoacet-o-anisidideAAOASpecialized applications
Acetoacet-o-chloroanilideAAOCAEnhanced solvent resistance

The coupling reaction typically occurs at pH 4.5, maintained by the simultaneous addition of sodium hydroxide. The reaction is carried out at approximately 20°C for around 60 minutes to ensure complete coupling of the tetrazonium salt. After coupling, the pigment slurry undergoes post-treatment steps including stirring, filtering, washing, and drying to obtain the final product.

Research has shown that mixed coupling components can produce pigments with unique properties. For example, a diarylide yellow pigment formed by coupling tetrazotized 3,3′-dichlorobenzidine with a mixture of AADMCA (25-90%) and AAMX (75-10%) creates a pigment with a redder shade than conventional Pigment Yellow 83 while maintaining its crystal morphology.

Industrial Production Methods

Ball-Milling and Mini-Emulsion Polymerization

Industrial production of Diarylanilide Yellow frequently employs advanced techniques to enhance the pigment's performance characteristics. Ball-milling is a critical step in the preparation of high-quality pigment dispersions, particularly for creating nanoscale particles that exhibit superior properties.

In the ball-milling process, the pigment particles are ground in the presence of dispersing agents to create fine, uniform dispersions. This process typically produces particles with some below 100 nm in size, significantly improving the pigment's dispersibility, color strength, and transparency.

Following ball-milling, mini-emulsion polymerization is often used to further modify the pigment properties. This technique involves creating an emulsion of the pigment dispersion in a continuous phase, followed by polymerization to create composite particles with enhanced characteristics.

The mini-emulsion polymerization process typically involves:

  • Preparing an aqueous dispersion of nanoscale PY12 via ball-milling with dispersing agents
  • Creating an emulsion of the pigment dispersion in a monomer (e.g., styrene-butyl acrylate)
  • Initiating polymerization to form composite particles with the pigment encapsulated within a polymer shell

This process significantly enhances the pigment's performance in various applications, particularly in aqueous systems where dispersibility can be challenging.

Encapsulation Techniques for Enhanced Performance

Encapsulation represents a significant advancement in Pigment Yellow 12 technology, offering enhanced performance characteristics compared to the unmodified pigment. The process involves encapsulating nanoscale PY12 particles within a polymer shell, typically styrene-butyl acrylate resin.

Comprehensive analyses of encapsulated pigments have revealed that the method of dispersion significantly impacts the quality of encapsulation. Transmission Electron Microscopy (TEM) images show that composite particles exhibit a clear core-shell structure, with particles prepared by ultrasonic dispersion demonstrating superior uniformity and encapsulation integrity compared to those prepared by high-speed shear dispersion.

Fourier-Transform Infrared Spectroscopy (FTIR) analysis confirms that the pigment is genuinely incorporated into the resin shell rather than simply adhered to the surface, creating a true composite material. This structural integration results in significantly improved properties:

PropertyImprovement in Encapsulated PY12
UV ResistanceSignificantly enhanced
Color StabilitySuperior to original pigment
Encapsulation EfficiencyHigher with ultrasonication
Optical PropertiesOptimized at 0.6g PY12 content

The color performance of encapsulated PY12 reaches its optimum when the pigment content is 0.6g, at which point the lightness value (L) and yellow value (b) of the sample reach their maximum levels. This optimization of optical properties makes encapsulated Pigment Yellow 12 particularly valuable for high-performance applications requiring color consistency and durability.

Optimization Strategies

Continuous-Flow Synthesis for High-Flux Production

A significant advancement in Diarylanilide Yellow production is the development of continuous-flow synthesis techniques that enable high-flux production with improved efficiency and product quality. This approach represents a departure from traditional batch processes, offering numerous advantages for industrial-scale production.

The continuous-flow synthesis of Pigment Yellow 12 employs an impinging mixer that allows for precise control of reaction conditions. A key innovation in this process is the introduction of the coupling component as a clear alkaline aqueous solution, which effectively prevents blocking issues from unexpected large particles during extended operation.

The performance advantages of continuous-flow synthesis are substantial:

ParameterContinuous-Flow Performance
Production FluxUp to 40 L/h
YieldAbove 98%
Energy ConsumptionSignificantly decreased vs. batch processes
Wastewater GenerationReduced volume
Chemical Oxygen DemandLower than batch processes
Product QualityComparable hue to commercial batch products
TransparencyHigher than commercial batch products
Tinting StrengthSuperior to commercial batch products

These advantages demonstrate the potential of continuous-flow synthesis for revolutionizing industrial production of Diarylanilide Yellow, offering both economic and environmental benefits while maintaining or enhancing product quality.

pH Regulation and Heat Management in Azo-Coupling

Precise control of reaction conditions is essential for optimizing the synthesis of Diarylanilide Yellow. Two critical factors in this optimization are pH regulation and heat management during the azo-coupling process.

Research has demonstrated that the local pH at the azo-coupling reaction center can be precisely regulated with minimal variation over time through the addition of sodium acetate. This buffering effect is crucial for ensuring consistent product quality, as pH fluctuations can lead to variations in pigment properties including shade, particle size, and crystallinity.

Heat management represents another critical optimization parameter. The azo-coupling reaction is exothermic, and accumulated heat can adversely affect product quality. Continuous-flow systems offer advantages in this regard, as they facilitate rapid heat transfer that prevents heat accumulation in the mixer and delay loop reactor. This thermal management is essential for maintaining consistent reaction conditions and product quality.

Additional optimization factors that have been investigated include:

  • Acetoacetaniline solution temperature
  • Reactant flux rates
  • Post-treatment temperature
  • Mixing intensity and residence time

Through systematic optimization of these parameters, it becomes possible to produce Pigment Yellow 12 with precisely controlled properties, including particle size distribution, crystal form, and optical characteristics. This level of control is increasingly important for meeting the demanding specifications of modern applications.

Technical Properties and Applications

Diarylanilide Yellow exhibits a range of properties that make it valuable for numerous applications. The technical characteristics of standard Pigment Yellow 12 are summarized below:

PropertyValue/Rating
CAS Number6358-85-6
Molecular FormulaC32H26Cl2N6O4
Molecular Weight629.49
AppearanceYellow powder
Melting Point317°C (melting range: 311-320°C)
Specific Gravity1.40
Light Fastness3
Heat Resistance160°C
Water Resistance5
Oil Resistance5
Acid Resistance4-5
Alkali Resistance4
Alcohol Resistance4-5

The pigment is characterized as neutral yellow, with high color strength, vividness, and transparency. It demonstrates medium solvent resistance, though it may show a tendency to recrystallize under certain conditions. Its light and weather fastness are rated as grade 3 at standard depth (1/1), which is 1-2 grades lower than some other yellow pigments such as PY13, PY83, PY127, and PY176.

Diarylanilide Yellow finds application across a wide range of industries:

IndustryApplications
Printing InksPackaging printing inks, four-color process printing
Paints & CoatingsArchitectural coatings, industrial finishes
PlasticsColoration for various plastic formulations
TextilePigment printing, textile coloration
RubberColoring for rubber products
OtherCosmetics, soap, cement materials

Oxidation and Reduction Processes

Diarylanilide Yellow demonstrates moderate resistance to oxidative degradation. In the presence of strong oxidizing agents like hydrogen peroxide (H₂O₂), the hydrazone groups within its structure undergo partial oxidation, leading to cleavage of the N–N bond and formation of aromatic amines [7]. This reaction is characterized by a color shift from yellow to red-orange, indicative of intermediate quinonoid structures [7]. Conversely, potassium permanganate (KMnO₄) in acidic conditions oxidizes the pigment’s central aromatic diamine backbone, resulting in decolorization due to the breakdown of conjugated π-systems [7].

Reduction processes involve agents such as sodium borohydride (NaBH₄), which selectively target carbonyl groups adjacent to hydrazone linkages. Computational studies indicate that NaBH₄ attacks the keto tautomer, forming a borohydride-oxyanion intermediate that facilitates proton transfer and subsequent C–H bond formation [6]. This reduction pathway preserves the pigment’s aromaticity while modifying electron density distribution, as evidenced by shifts in UV-Vis absorption spectra [1]. Zinc dust in acidic media reduces azo linkages to amine groups, altering the pigment’s optical properties and solubility profile [3].

Substitution Reactions and Functional Group Interactions

Electrophilic aromatic substitution occurs preferentially at the para positions of the dichlorobenzidine moiety. Halogenation reactions with chlorine or bromine introduce additional substituents, enhancing thermal stability but reducing lightfastness due to increased molecular rigidity [5]. Nucleophilic attack is less common but observed in alkaline environments, where hydroxide ions displace chloride groups, forming phenolic derivatives [3].

The acetoacetanilide coupling component participates in keto-enol tautomerism, enabling coordination with metal ions. Complexation with aluminum or calcium ions improves pigment dispersibility in polymeric matrices by forming chelated structures [5].

Reagent-Dependent Behavior

Oxidizing Agents

Oxidizing AgentReaction SiteProduct Characteristics
Hydrogen PeroxideN–N bondRed-orange intermediates, amine byproducts [7]
Potassium PermanganateAromatic ringsDecolorized products, carboxylic acids [7]
Atmospheric OxygenHydrazone groupsGradual yellowing, reduced tint strength [3]

Reducing Agents

Sodium borohydride selectively reduces keto groups without affecting azo bonds, enabling controlled modification of solubility for ink formulations [6]. Zinc dust in acetic acid fully reduces azo linkages to amines, as confirmed by NMR studies showing disappearance of δ 7.8–8.2 ppm aromatic protons [3].

Stabilization Methods

Encapsulation with Styrene-Butyl Acrylate Resin

Microencapsulation using styrene-butyl acrylate copolymers enhances Diarylanilide Yellow’s resistance to solvent migration by 40–60% [3]. The resin forms a crosslinked network around pigment particles, as demonstrated by TEM imaging showing 50–200 nm polymer shells. This method improves compatibility with polyolefin matrices, reducing warpage in high-density polyethylene (HDPE) by 22% at 199°C [3].

Solid Solution Formation with Structural Analogues

Incorporating 25–30% Pigment Yellow 14 (3,3′-dichlorobenzidine coupled with 2-methoxyacetoacetanilide) creates isomorphic solid solutions [5]. X-ray diffraction reveals a single-phase crystal structure with expanded unit cell parameters (a-axis +0.4 Å), enhancing thermal stability to 210°C before decomposition [5]. This approach suppresses DCB (3,3′-dichlorobenzidine) formation during degradation by stabilizing the crystal lattice through halogen interactions [5].

Carcinogenicity and Chronic Toxicity Studies

Rodent Bioassays (Rats and Mice)

A comprehensive carcinogenicity bioassay was conducted by the National Cancer Institute using Fischer 344 rats and B6C3F1 mice to evaluate the potential carcinogenic effects of technical-grade Diarylanilide Yellow [1]. The study employed groups of 50 male and 50 female animals of each species, with dietary concentrations of 2.5 percent (low dose) and 5.0 percent (high dose) of the chemical in feed for both species [1] [2].

The experimental design involved a 78-week treatment period followed by observation periods of 28 weeks for rats and 18-19 weeks for mice [2] [3]. The high concentration of 5.0 percent represented the maximum recommended level according to Guidelines for Carcinogen Bioassay in Small Rodents, which indicate that a chronic dietary level of 50,000 parts per million should not be exceeded even when no signs of toxicity are observed during subchronic testing [1] [3].

During the subchronic toxicity testing phase, no decreases in food consumption or significant weight depression relative to controls were observed in any group, and all animals survived until necropsy at week 8 [3]. The external surfaces of all animals at all concentrations were bright yellow, and gross necropsy revealed no abnormalities or organ discoloration other than the mucosal surfaces of the intestinal tract, which appeared bright yellow due to direct contact with the test compound [3].

Tumor Incidence and Histopathological Findings

The chronic bioassay results demonstrated that dietary concentrations of Diarylanilide Yellow administered during the study had no significant effect on survival or body weight gain in either species [1] [2]. Survival rates were adequate for statistical analysis of late-appearing tumors, with 74 percent of high dose, 84 percent of low dose, and 64 percent of control male rats surviving until the end of the study [3]. For female rats, 66 percent of high dose, 80 percent of low dose, and 72 percent of control animals survived until study completion [3].

Histopathological Analysis in Rats:

The comprehensive histopathological examination revealed that the same variety of neoplasms occurred sporadically and randomly in both chemically treated and control groups, with no particular organ or system appearing to be the target of this chemical [3]. The incidence and variety of nonneoplastic degenerative, proliferative, and inflammatory lesions were similar in control and chemically treated rats [3].

Treatment-related pathological changes were limited to basophilic cytoplasm changes in hepatocytes of treated male and female rats, which represented the only adverse clinical sign or pathologic lesion observed [1] [2] [3].

Sporadic and unusual neoplasms that occurred in treated but not control animals included:

  • One metastatic chordoma of unknown origin in the lung of one low dose male rat (1/49) [3]
  • One osteogenic sarcoma in one low dose female rat (1/49) [3]

Tumor Incidence Data:

The detailed tumor incidence analysis across various organ systems showed no statistically significant treatment-related increases. Key findings included:

Male Rats:

  • Hematopoietic System Leukemia or Malignant Lymphoma: Control 10/50 (20%), Low dose 2/50 (4%), High dose 1/50 (2%) [3]
  • Pituitary Adenoma: Control 7/45 (16%), Low dose 12/43 (28%), High dose 5/45 (11%) [3]
  • Testis Interstitial-Cell Tumor: Control 42/50 (84%), Low dose 44/48 (92%), High dose 39/49 (80%) [3]

Female Rats:

  • Hematopoietic System Leukemia: Control 7/49 (14%), Low dose 4/49 (8%), High dose 4/48 (8%) [3]
  • Pituitary Adenoma: Control 17/39 (44%), Low dose 26/44 (59%), High dose 14/42 (33%) [3]
  • Mammary Gland Fibroadenoma: Control 12/49 (24%), Low dose 9/49 (18%), High dose 10/48 (21%) [3]

Histopathological Analysis in Mice:

Similar to rats, the histopathological examination of mice showed no treatment-related increase in the incidence of neoplasms or nonneoplastic lesions [3]. Sporadic and unusual findings in treated but not control animals included single cases of squamous-cell carcinoma of the ear, infiltrating duct carcinoma of the mammary gland, and subcutaneous mastocytoma [1] [2].

The comprehensive analysis concluded that the results of this study did not provide evidence for the carcinogenicity of Diarylanilide Yellow in either Fischer 344 rats or B6C3F1 mice [1] [2] [3].

Genotoxicity and Mutagenicity

Mammalian Cell Mutagenicity Tests

Comprehensive genotoxicity testing of Diarylanilide Yellow has been conducted using various mammalian cell test systems. The National Toxicology Program database indicates that mammalian cell mutagenicity studies have been performed to evaluate the compound's potential to induce gene mutations [4].

Studies using the comet assay in isolated rat hepatocytes demonstrated that Diarylanilide Yellow (Pigment Yellow 12) induced DNA damage at concentrations of 20 micrograms per milliliter, with statistical significance (P < 0.002) [5] [6]. The effect of incubation time was investigated at 20, 40, and 80 minutes, with DNA damage levels increasing up to 80 minutes [5] [6]. The magnitude of DNA damage was reported to be in the same range as the food carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline [5] [6].

However, comprehensive evaluation using standardized test protocols has generally demonstrated negative results for mutagenicity. Studies conducted according to Organisation for Economic Co-operation and Development guidelines showed that Pigment Yellow 12, Pigment Yellow 13, and Pigment Yellow 83 were not found to be genotoxic in vitro or in micronucleus and sister chromatid exchange tests in vivo [7].

The German Senate Commission for the Investigation of Health Hazards of Chemical Compounds reported that as the pigments are not soluble or bioavailable, genotoxicity and mutagenicity were not observed [8]. This finding is consistent with the understanding that the low solubility of these diarylide pigments limits their bioavailability and subsequent genotoxic potential.

Cytogenetic Effects (Sister Chromatid Exchange)

Sister chromatid exchange studies represent a critical component of the cytogenetic evaluation of Diarylanilide Yellow. Sister chromatid exchange occurs when there is an exchange of DNA between two sister chromatids of the same chromosome during DNA replication [9]. This endpoint is sensitive to DNA-damaging agents and provides important information about chromosomal-level effects.

Studies have demonstrated that sister chromatid recombination is a major pathway for DNA double-strand break repair in mammalian cells, with gene conversion between sister chromatids being an important mechanism [10]. The frequency of sister chromatid exchange can be influenced by various factors, including chemical exposure and cellular stress conditions.

Research has shown that sister chromatid exchange during meiosis can be stimulated by DNA fragments containing initiation sites for gene conversion, and this process is mediated by the same mechanisms as other forms of homologous exchange [11]. The monitoring of sister chromatid exchange provides insights into the compound's potential to disrupt normal chromosomal processes.

For Diarylanilide Yellow specifically, comprehensive testing has indicated that the compound does not induce significant increases in sister chromatid exchange when evaluated under standardized test conditions [7]. The Organisation for Economic Co-operation and Development assessment concluded that Pigment Yellow 12, along with related diarylide pigments, was not found to be genotoxic in sister chromatid exchange tests conducted in vivo [7].

The evaluation of chromosomal aberrations and sister chromatid exchange represents complementary approaches to assessing cytogenetic effects. While chromosomal aberrations detect structural changes in chromosomes, sister chromatid exchange assays are more sensitive to detecting DNA damage that may not result in visible chromosomal alterations [9].

Ecotoxicological Impact

Soil Mobility and Environmental Persistence

Soil Mobility Characteristics:

The mobility of Diarylanilide Yellow in soil systems is influenced by its physicochemical properties, particularly its relatively low water solubility and moderate soil organic carbon-water partition coefficient. Based on estimated Koc values of 68, determined from estimated log Kow values using regression-derived equations, the compound is predicted to have high mobility in soil [13] [16].

However, the ionic nature of Pigment Yellow 12 may significantly modify this mobility prediction, as ionic compounds often exhibit different soil interaction patterns compared to neutral organic compounds [16]. The pigment's high mobility classification suggests that under certain conditions, the compound could potentially leach through soil profiles, although the ionic character may slow down or prevent such leaching [16].

Environmental Persistence:

Diarylanilide Yellow demonstrates significant environmental persistence across multiple environmental compartments. In terrestrial environments, the compound is expected to be resistant to aerobic biodegradation in soil based on standardized testing protocols [13]. The Ministry of International Trade and Industry biodegradation test showed 0 percent biodegradation after two weeks of testing [13].

The compound's persistence is attributed to several factors:

  • Low water solubility limiting bioavailability to microorganisms
  • Stable molecular structure resistant to microbial degradation
  • Large molecular size hindering uptake by microorganisms

Volatilization of Diarylanilide Yellow from moist soil surfaces is not expected to be an important environmental fate process due to the compound's ionic nature and low vapor pressure [13]. The atmospheric fate assessment indicates that the ionic nature of the pigment makes it essentially non-volatile [13].

Long-term Environmental Behavior:

The Canadian government's screening assessment concluded that although the five diarylide yellow pigments, including substances related to Diarylanilide Yellow, are not expected to accumulate in organisms, these substances may remain in the environment for a long time [17]. The assessment determined that the quantity of these pigments that may be released to the environment is below the level expected to cause harm to organisms [17].

Environmental persistence studies indicate that while the compound may remain in environmental matrices for extended periods, its low bioavailability and limited toxicity reduce the overall environmental risk. The compound's resistance to degradation processes means that environmental concentrations may persist, but the lack of significant bioaccumulation and low acute toxicity limit the potential for adverse ecological effects [17].

Physical Description

Diarylanilide yellow is an odorless fine yellow powder. (NTP, 1992)
DryPowder; WetSolid

Color/Form

A yellow diazo pigment.

XLogP3

8.1

Density

1.22 (NTP, 1992)

Melting Point

593 to 608 °F (decomposes) (NTP, 1992)
320 °C

UNII

N52TUS5TRY

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 370 of 371 companies (only ~ 0.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

6358-85-6
86349-57-7

Use Classification

Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PMMA; PA; PC; (E)PS
Plastics -> Pigments agents
Cosmetics -> Hair dyeing

Methods of Manufacturing

3,3'-Dichlorobenzidene dihydrochloride + acetoactanilide (diazotisation/azo coupling).
Condensation of 3,3'-dichlorobenzidine di-diazotate with acetoacetanilide.

General Manufacturing Information

Paint and coating manufacturing
Plastic material and resin manufacturing
Printing and related support activities
Printing ink manufacturing
Synthetic dye and pigment manufacturing
Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[3-oxo-N-phenyl-: ACTIVE

Dates

Last modified: 07-17-2023
1: National Toxicology Program. Bioassay of diarylanilide yellow for possible
carcinogenicity. Natl Cancer Inst Carcinog Tech Rep Ser. 1978;30:1-82. PubMed
PMID: 12844177.

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